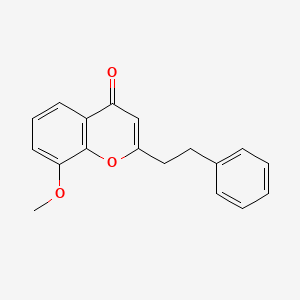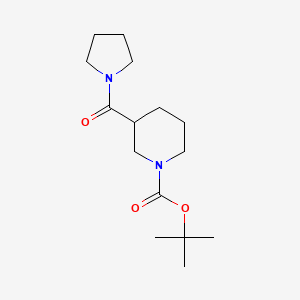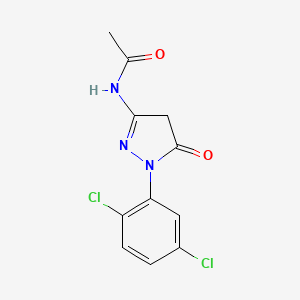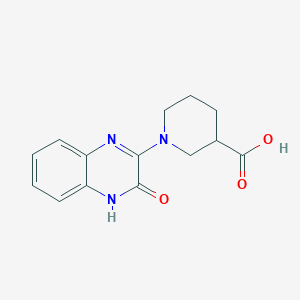
2-Benzoyl-3-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-3-methylnaphthalene-1,4-dione is an organic compound with the molecular formula C₁₈H₁₂O₃ It is a derivative of naphthoquinone, characterized by the presence of a benzoyl group at the second position and a methyl group at the third position of the naphthalene ring
Preparation Methods
The synthesis of 2-Benzoyl-3-methylnaphthalene-1,4-dione typically involves the Friedel-Crafts acylation of 3-methylnaphthalene-1,4-dione with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
3-Methylnaphthalene-1,4-dione+Benzoyl chlorideAlCl3this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
2-Benzoyl-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can yield hydroquinone derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzoyl-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzoyl-3-methylnaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) upon metabolic activation, which can induce oxidative stress and apoptosis in cancer cells. It may also inhibit specific enzymes involved in cellular proliferation and survival pathways.
Comparison with Similar Compounds
2-Benzoyl-3-methylnaphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:
Menadione (Vitamin K3): Similar in structure but lacks the benzoyl group. Menadione is known for its role in blood clotting and bone health.
Phthiocol: A hydroxy analog of menadione with anticancer and antihemorrhagic properties.
Lawsone: A naturally occurring naphthoquinone found in henna, used for its dyeing properties and potential medicinal benefits.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
17579-92-9 |
|---|---|
Molecular Formula |
C18H12O3 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-benzoyl-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H12O3/c1-11-15(17(20)12-7-3-2-4-8-12)18(21)14-10-6-5-9-13(14)16(11)19/h2-10H,1H3 |
InChI Key |
OCZKQMYLTCURCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11845003.png)


![(3S,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845025.png)

![2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B11845051.png)
![3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B11845059.png)



![Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11845077.png)

![tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845088.png)
